![molecular formula C27H24N4O2 B2538610 2-(4-乙基苯基)-3-氧代-N-苯乙基-3,5-二氢-2H-吡唑并[4,3-c]喹啉-8-甲酰胺 CAS No. 1251545-25-1](/img/no-structure.png)
2-(4-乙基苯基)-3-氧代-N-苯乙基-3,5-二氢-2H-吡唑并[4,3-c]喹啉-8-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-(4-ethylphenyl)-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide” is a quinoline derivative . Quinoline derivatives have been studied for their diverse biological activities .
Synthesis Analysis
The synthesis of quinoline derivatives involves various methods. For instance, the Ptzinger quinoline synthesis involves reacting isatin with a-methylene carbonyl compound in the presence of a base in ethanol .Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by a benzene ring fused with a pyridine moiety . The specific structure of “2-(4-ethylphenyl)-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide” is not available in the retrieved sources.Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions. For instance, methoxy group substituted at R2 are beneficial for cytotoxic activity, while the substitution at R1 group will decrease the biological activity .科学研究应用
- Quinoline-carboxamide derivatives have been investigated as potential anticancer agents. Specifically, compounds 3e, 4b, 11b, and 13d demonstrated good anti-proliferative activity against four different cancer cell lines: MCF-7, CACO, HepG-2, and HCT-116. These derivatives exhibited comparable or better efficacy than the reference standard drug Doxorubicin .
- In silico assessment of ADME (absorption, distribution, metabolism, and excretion) properties revealed that the strongest quinoline-carboxamide compounds are orally bioavailable without blood-brain barrier penetration. This favorable profile enhances their potential as drug candidates .
- Researchers have explored various synthetic routes to prepare quinoline derivatives. One method involves cyclization reactions starting from 4-hydroxyquinoline, which leads to the formation of quinoline-carboxamide structures .
Anticancer Properties
Oral Bioavailability and ADME Properties
Synthesis and Structural Modifications
作用机制
Target of Action
The primary targets of this compound are protein kinases (PKs), which are the main regulators of cell survival and proliferation . The compound has been shown to have inhibitory activity against Pim-1 kinase .
Mode of Action
The compound interacts with its targets, the protein kinases, by inhibiting their activity. This results in anti-proliferative effects, as the protein kinases are unable to carry out their normal function of regulating cell survival and proliferation .
Biochemical Pathways
The compound affects the pathway involving protein kinases and their regulation of cell survival and proliferation. By inhibiting the activity of Pim-1 kinase, the compound disrupts this pathway, leading to anti-proliferative effects . Additionally, the compound induces apoptosis by down-regulating Bcl-2 and up-regulating BAX and Caspase-3 .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties have been assessed in silico. All of the strongest compounds in this class, including this one, are orally bioavailable without blood-brain barrier penetration .
Result of Action
The result of the compound’s action is a decrease in cell proliferation due to the inhibition of protein kinases. This leads to anti-proliferative effects and the induction of apoptosis .
未来方向
属性
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(4-ethylphenyl)-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide' involves the condensation of 4-ethylbenzaldehyde with ethyl acetoacetate to form 4-ethyl-3-phenylbut-2-en-1-one, which is then reacted with hydrazine hydrate to form 2-(4-ethylphenyl)hydrazinecarboxamide. This compound is then reacted with 2-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxylic acid chloride to form the final product.", "Starting Materials": [ "4-ethylbenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "2-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxylic acid chloride" ], "Reaction": [ "Step 1: Condensation of 4-ethylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 4-ethyl-3-phenylbut-2-en-1-one.", "Step 2: Reaction of 4-ethyl-3-phenylbut-2-en-1-one with hydrazine hydrate in the presence of a catalyst such as acetic acid to form 2-(4-ethylphenyl)hydrazinecarboxamide.", "Step 3: Reaction of 2-(4-ethylphenyl)hydrazinecarboxamide with 2-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxylic acid chloride in the presence of a base such as triethylamine to form the final product, 2-(4-ethylphenyl)-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide." ] } | |
CAS 编号 |
1251545-25-1 |
产品名称 |
2-(4-ethylphenyl)-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide |
分子式 |
C27H24N4O2 |
分子量 |
436.515 |
IUPAC 名称 |
2-(4-ethylphenyl)-3-oxo-N-(2-phenylethyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C27H24N4O2/c1-2-18-8-11-21(12-9-18)31-27(33)23-17-29-24-13-10-20(16-22(24)25(23)30-31)26(32)28-15-14-19-6-4-3-5-7-19/h3-13,16-17,30H,2,14-15H2,1H3,(H,28,32) |
InChI 键 |
VFMITLMRNOVQAS-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCCC5=CC=CC=C5 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。